Structural Differentiation of N'-Hydroxyamidine vs. Hydroxamic Acid Zinc-Binding Groups in Isoxazole-Pyridine IDO Inhibitor Scaffolds
The compound employs an N'-hydroxy-carboximidamide (hydroxyamidine) zinc-binding group, which is structurally distinct from the hydroxamic acid ZBG found in benchmark IDO1 inhibitors such as epacadostat. In the broader IDO inhibitor patent literature, N'-hydroxyamidine derivatives were profiled as a distinct subclass with potentially differentiated pharmacokinetic properties compared to hydroxamic acids [1].
| Evidence Dimension | Zinc-binding group (ZBG) chemotype |
|---|---|
| Target Compound Data | N'-hydroxy-carboximidamide (hydroxyamidine) |
| Comparator Or Baseline | Hydroxamic acid ZBG (e.g., epacadostat, INCB024360); N'-hydroxyamidine subclass described in patent US20080125470A1 |
| Quantified Difference | Qualitative chemotype difference; no direct enzymatic comparison data available for this specific compound |
| Conditions | Structural classification per patent family US20080125470A1 |
Why This Matters
The choice of ZBG directly impacts target residence time, selectivity against off-target metalloenzymes, and metabolic stability—making the N'-hydroxyamidine chemotype a meaningfully distinct selection criterion for IDO-focused research programs.
- [1] INCYTE CORPORATION. N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase. US Patent Application US20080125470A1, 2008. View Source
